molecular formula C19H21NO2S2 B12023687 5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 618076-48-5

5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12023687
CAS No.: 618076-48-5
M. Wt: 359.5 g/mol
InChI Key: UAAMYIDJNKYITJ-ATVHPVEESA-N
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Description

5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a chromene ring fused with a thiazolidinone ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 3-hexyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Halogenated or nitrated derivatives of the chromene ring.

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-Chromen-3-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its hexyl substituent, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

618076-48-5

Molecular Formula

C19H21NO2S2

Molecular Weight

359.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO2S2/c1-2-3-4-7-10-20-18(21)17(24-19(20)23)12-14-11-15-8-5-6-9-16(15)22-13-14/h5-6,8-9,11-12H,2-4,7,10,13H2,1H3/b17-12-

InChI Key

UAAMYIDJNKYITJ-ATVHPVEESA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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